molecular formula C12H12N2O B13932100 3-(2-Methoxypyridin-4-yl)aniline

3-(2-Methoxypyridin-4-yl)aniline

Cat. No.: B13932100
M. Wt: 200.24 g/mol
InChI Key: NXXMCYWNXYBRGF-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-4-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a methoxy group attached to a pyridine ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypyridin-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . Another method involves the reduction of nitro compounds followed by functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of reagents and solvents, as well as reaction parameters, are crucial for scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and pyridine groups can enhance binding affinity and selectivity towards these targets . The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxypyridin-4-yl)aniline is unique due to its specific combination of a methoxy group and a pyridine ring attached to an aniline moiety. This structure imparts distinct electronic and steric properties, making it valuable for targeted applications in synthesis and material science .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2-methoxypyridin-4-yl)aniline

InChI

InChI=1S/C12H12N2O/c1-15-12-8-10(5-6-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3

InChI Key

NXXMCYWNXYBRGF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1)C2=CC(=CC=C2)N

Origin of Product

United States

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